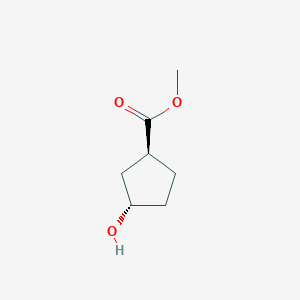

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Descripción general

Descripción

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. This compound is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylic acid methyl ester group attached, making it a versatile building block in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclopentanone derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthetic Intermediate for Drug Development

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester serves as a synthetic intermediate in the production of various pharmaceuticals. Its structural characteristics make it useful in synthesizing compounds with therapeutic properties. For instance, it has been utilized in the synthesis of cholinergic agents, which are critical in treating neurological disorders such as Alzheimer's disease .

2. Chiral Building Block

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can act as a chiral building block for the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. The ability to manipulate its stereochemistry allows chemists to create compounds that target specific biological pathways more effectively .

Case Study 1: Synthesis of Cholinergic Agents

A study demonstrated the use of this compound in synthesizing a new class of cholinergic agents. The researchers highlighted the compound's role in facilitating the formation of key intermediates that led to higher yields and purities of the final products. This application underscores the compound's importance in developing treatments for cognitive decline associated with aging .

Case Study 2: Asymmetric Synthesis

Another research project focused on employing this compound as a chiral auxiliary in asymmetric synthesis. The results indicated that using this compound significantly improved the enantioselectivity of reactions leading to biologically active compounds. The study concluded that this compound could streamline the synthesis process for various pharmaceuticals .

Mecanismo De Acción

The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with the enzyme’s active site residues .

Comparación Con Compuestos Similares

Similar Compounds

(1S,3S)-3-Hydroxycyclopentane acetic acid methyl ester: Another cyclopentane derivative with similar functional groups.

Cyclopentanone derivatives: Compounds with a ketone group instead of a hydroxyl group.

Cyclopentanol derivatives: Compounds with an alcohol group instead of an ester group

Uniqueness

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and interaction profiles compared to other cyclopentane derivatives. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.

Actividad Biológica

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic compound with significant potential in pharmaceutical synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 174292-58-1

The compound features a cyclopentane ring with a hydroxyl group and a methyl ester, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes. It can act as an enzyme inhibitor , binding to active sites and blocking substrate access. This property is crucial for its potential therapeutic applications, particularly in metabolic pathways.

Key Interactions:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds or strong non-covalent interactions with active site residues.

- Substrate Mimicry : Its structural similarity to natural substrates allows it to interfere with normal enzymatic functions.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase , which plays a vital role in neurotransmission. The inhibition was characterized by a dose-dependent response, indicating potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies indicated that this compound displayed cytotoxic effects on various cancer cell lines, including breast and colon cancer. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Table 2: Comparison with Similar Cyclopentane Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,3R)-3-Hydroxycyclopentanecarboxylic Acid Methyl Ester | Cyclopentane derivative | Moderate enzyme inhibition |

| Cyclopentanone derivatives | Ketone functional group | Limited antimicrobial activity |

| Cyclopentanol derivatives | Alcohol functional group | Enhanced cytotoxicity |

Propiedades

IUPAC Name |

methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.